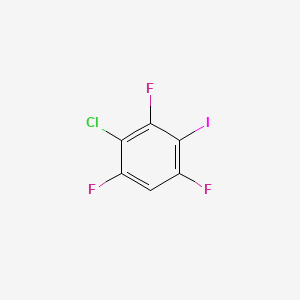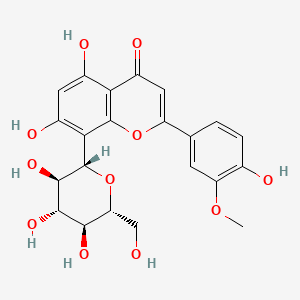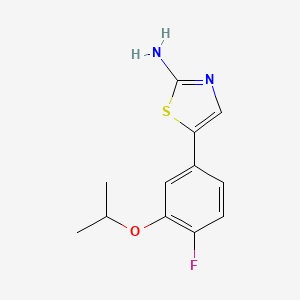![molecular formula C7H10O2 B14758776 3-Oxabicyclo[3.2.1]octan-2-one CAS No. 766-71-2](/img/structure/B14758776.png)
3-Oxabicyclo[3.2.1]octan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxabicyclo[321]octan-2-one is a bicyclic organic compound characterized by a unique structure that includes an oxygen atom within its bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.2.1]octan-2-one can be achieved through several methods. One common approach involves the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic structure with high stereochemical control . Another method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method is efficient and provides enantiomerically pure products.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. The use of catalysts such as tempo oxoammonium tetrafluoroborate and ZnBr2 in tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reactions has been reported to be effective .
Análisis De Reacciones Químicas
Types of Reactions
3-Oxabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where functional groups are replaced by others, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include AlCl3 for oxidation and tempo oxoammonium tetrafluoroborate for tandem reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the AlCl3-catalyzed reactions can lead to the formation of oxabicyclo[3.2.1]octane derivatives .
Aplicaciones Científicas De Investigación
3-Oxabicyclo[3.2.1]octan-2-one has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable scaffold for the development of biologically active molecules.
Medicine: It is used in the design of pharmaceuticals due to its potential bioactivity.
Industry: The compound is utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Oxabicyclo[3.2.1]octan-2-one involves its interaction with molecular targets through its bicyclic structure. The compound can undergo rearrangements and substitutions that allow it to interact with various biological pathways. For example, its structure enables it to participate in reactions that modify proteins or nucleic acids, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Similar in structure but differs in the position of the oxygen atom.
2-Azabicyclo[3.2.1]octane: Contains a nitrogen atom instead of oxygen, used in drug discovery.
11-Oxatricyclo[5.3.1.0]undecane: A more complex structure with additional rings.
Uniqueness
3-Oxabicyclo[3.2.1]octan-2-one is unique due to its specific bicyclic structure that includes an oxygen atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
766-71-2 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
3-oxabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C7H10O2/c8-7-6-2-1-5(3-6)4-9-7/h5-6H,1-4H2 |
Clave InChI |
AKLCTCACZDSMHB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1COC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


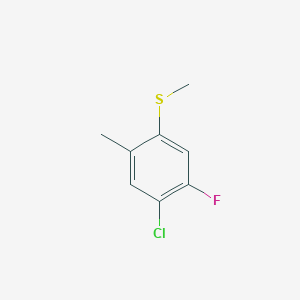
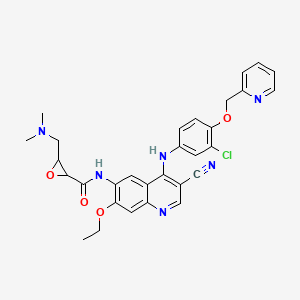
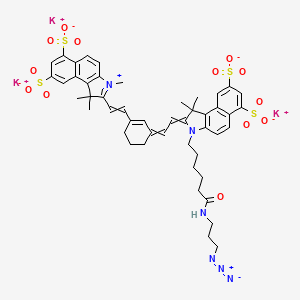
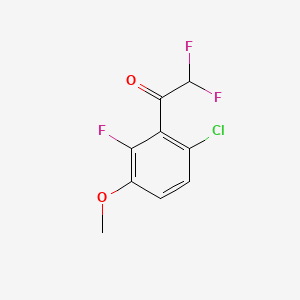
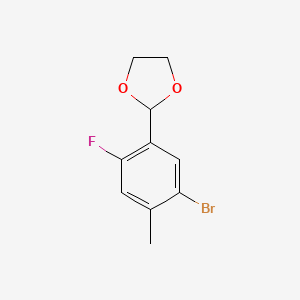
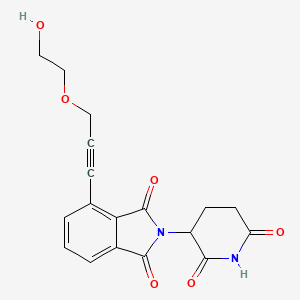
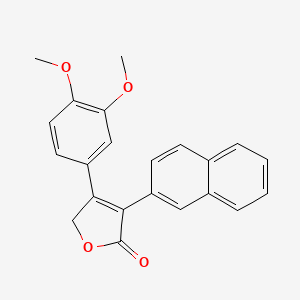

![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14758740.png)
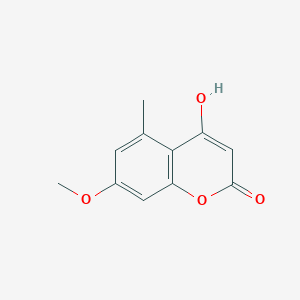
![Phenanthro[2,3-b]thiophene](/img/structure/B14758752.png)
